

DREADD Agonist 21: A Technical Guide for Neuroscience Research

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Compound of Interest

Compound Name: DREADD agonist 21

Cat. No.: B1670941

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An In-depth Examination of a Novel Chemogenetic Actuator for Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become an indispensable technology in neuroscience, offering precise spatiotemporal control over neuronal activity and signaling pathways. This has revolutionized the study of neural circuits and their roles in behavior and disease. For years, Clozapine-N-oxide (CNO) was the primary actuator for the most commonly used muscarinic-based DREADDs. However, concerns regarding its metabolic conversion to clozapine, a compound with its own psychoactive profile, prompted the development of alternative agonists. **DREADD Agonist 21** (C21), chemical name 11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine, has emerged as a potent and selective alternative, exhibiting favorable pharmacokinetic properties and a reduced risk of off-target effects associated with CNO metabolism.[1][3]

This technical guide provides a comprehensive overview of **DREADD Agonist 21**, including its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Core Concepts: Mechanism of Action

C21 is a potent agonist for muscarinic-based DREADDs, which are modified G-protein coupled receptors (GPCRs) that are insensitive to the endogenous ligand acetylcholine.[3] The most

widely used variants are hM3Dq, which couples to the Gq signaling pathway to induce neuronal excitation, and hM4Di, which couples to the Gi pathway to mediate neuronal inhibition. C21 has demonstrated high potency and selectivity for both of these receptors. A key advantage of C21 is its excellent bioavailability and brain penetrability, coupled with the fact that it does not undergo metabolic conversion to clozapine, thus offering a cleaner pharmacological tool for in vivo studies.

Data Presentation: Quantitative Analysis of DREADD Agonist 21

The following tables summarize the in vitro binding affinities and potencies of C21 for various DREADD and wild-type receptors, as well as its pharmacokinetic properties in rodents. This data is crucial for experimental design, particularly for determining appropriate in vivo concentrations that maximize DREADD activation while minimizing potential off-target effects.

Table 1: In Vitro Receptor Binding Affinity and Potency of **DREADD Agonist 21** (C21)

Receptor	Parameter	Value	Reference
hM3Dq	pEC50 (Calcium Mobilization)	8.48 ± 0.05	
	EC50	1.7 nM	
hM1Dq	pKi	7.20	
pEC50 (pERK)	8.91		
hM4Di	pKi	6.75	
pEC50 (pERK)	7.77		
Wild-Type hM1	pKi	5.97	
Wild-Type hM4	pKi	5.44	

Note: pKi is the negative logarithm of the inhibitor constant (Ki), indicating binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), indicating potency.

Table 2: Pharmacokinetic Properties of **DREADD Agonist 21** (C21) in Mice

Parameter	Route	Dose	Time Point	Plasma Concentration	Brain Concentration	Reference
Concentration	i.p.	3.0 mg/kg	15 min	5833 nM	722 nM	
i.p.	3.0 mg/kg	60 min	~3325 nM	1273 nM		
Protein Binding	i.p.	0.1, 1, 10 mg/kg	-	95.1%	95%	

Note: i.p. denotes intraperitoneal administration.

Table 3: Off-Target Binding Profile of **DREADD Agonist 21** (C21)

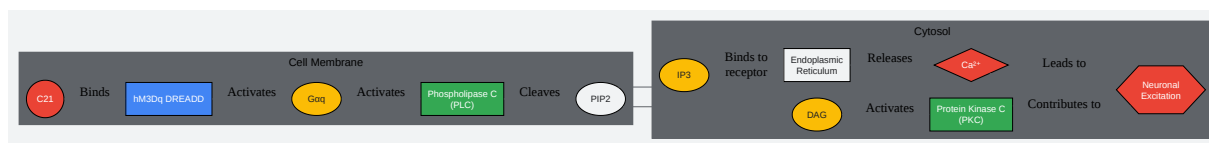
Receptor	Ki (nM)	Reference
Histamine H1	6	
Serotonin 5-HT2A	66	
Serotonin 5-HT2C	170	
Adrenergic α 1A	280	

Note: While C21 is a potent DREADD agonist, it exhibits affinity for several endogenous receptors, particularly the histamine H1 receptor. This underscores the importance of using the lowest effective dose and appropriate control groups to mitigate potential off-target effects.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways activated by C21-bound DREADDs.

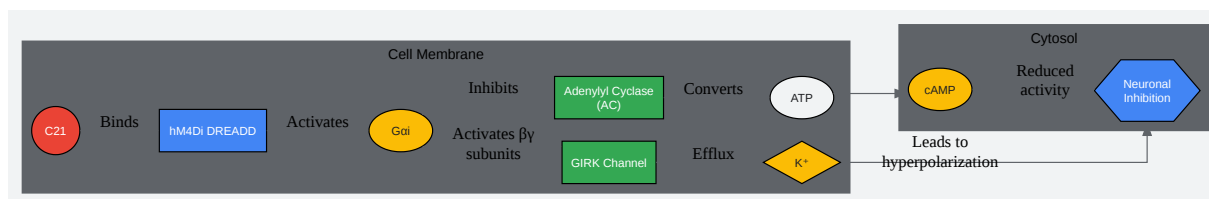
Gq-Coupled DREADD (hM3Dq) Signaling Pathway



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Gq-DREADD (hM3Dq) signaling cascade initiated by C21.

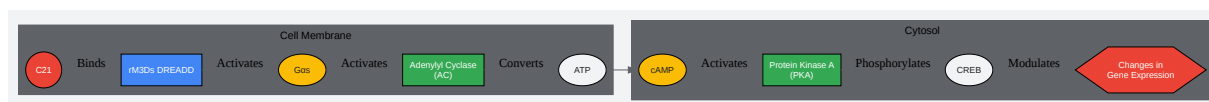
Gi-Coupled DREADD (hM4Di) Signaling Pathway



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Gi-DREADD (hM4Di) signaling cascade initiated by C21.

Gs-Coupled DREADD (rM3Ds) Signaling Pathway



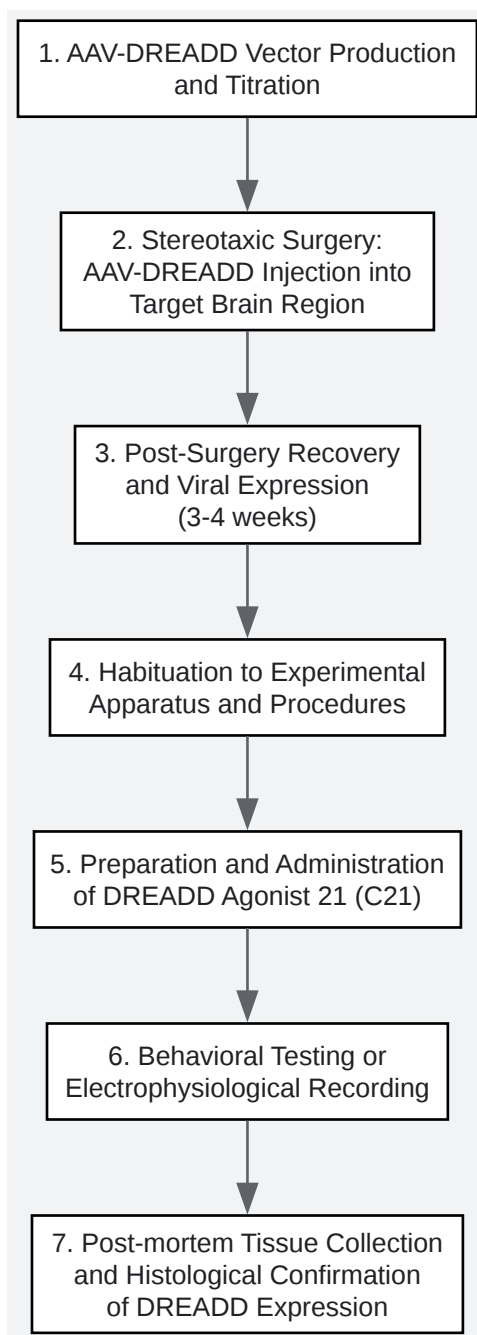
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Gs-DREADD (rM3Ds) signaling cascade initiated by C21.

Experimental Protocols

Successful implementation of DREADD technology relies on meticulous experimental procedures. Below are detailed methodologies for key experiments involving C21.

General Experimental Workflow for In Vivo Chemogenetics with C21



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